Di(2-thienyl)methyl chloride

Catalog No.
S8728257
CAS No.
M.F
C9H7ClS2
M. Wt
214.7 g/mol
Availability
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Di(2-thienyl)methyl chloride

Product Name

Di(2-thienyl)methyl chloride

IUPAC Name

2-[chloro(thiophen-2-yl)methyl]thiophene

Molecular Formula

C9H7ClS2

Molecular Weight

214.7 g/mol

InChI

InChI=1S/C9H7ClS2/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6,9H

InChI Key

ONTDNYRDFFTZCE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(C2=CC=CS2)Cl

Di(2-thienyl)methyl chloride is an organic compound with the molecular formula C9H7ClS2\text{C}_9\text{H}_7\text{ClS}_2. It features two thienyl groups (derived from thiophene) attached to a central carbon that is also bonded to a chlorine atom. This compound is noteworthy for its unique structure, which combines the properties of thienyl groups with a chloromethyl functionality, making it a valuable intermediate in organic synthesis and materials science.

Due to its reactive chloromethyl group. Common reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines or thiols, leading to the formation of new thienyl derivatives.
  • Coupling Reactions: It can participate in coupling reactions, including Stille and Suzuki couplings, where it serves as a coupling partner to form more complex thienyl-containing compounds .
  • Reduction: The chloromethyl group can be reduced to a methylene group using reducing agents like lithium aluminum hydride, yielding di(2-thienyl)methane.

  • Antimicrobial Activity: Some thienyl compounds exhibit antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects: Thienyl derivatives have shown potential in reducing inflammation in biological models.
  • Anticancer Properties: Certain thienyl-containing compounds have been studied for their ability to inhibit cancer cell proliferation .

Di(2-thienyl)methyl chloride can be synthesized through several methods:

  • Direct Chlorination: Thiophene can be reacted with chloromethyl methyl ether in the presence of Lewis acids like aluminum chloride to yield di(2-thienyl)methyl chloride.
  • Electrophilic Aromatic Substitution: A chloromethylation reaction can be performed on 2-thiophenemethanol using thionyl chloride or phosphorus pentachloride, resulting in the desired product .
  • Grignard Reaction: A Grignard reagent derived from 2-thiophenemethanol can react with carbon tetrachloride or other chlorinating agents to produce di(2-thienyl)methyl chloride.

Di(2-thienyl)methyl chloride finds applications in various fields:

  • Organic Synthesis: It serves as an important building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
  • Material Science: Its unique properties make it suitable for developing conductive polymers and materials used in electronics.
  • Chemical Research: It is used as a reagent in research settings for exploring new chemical transformations and reactions involving thienyl systems .

Interaction studies involving di(2-thienyl)methyl chloride primarily focus on its reactivity with nucleophiles and its role in coupling reactions. For instance:

  • Nucleophilic Reactivity: Studies have shown that di(2-thienyl)methyl chloride readily reacts with amines and thiols, forming stable thienyl derivatives. This property is exploited in synthesizing new compounds with potential biological activity.
  • Coupling Studies: Research has demonstrated successful coupling reactions using di(2-thienyl)methyl chloride as a precursor, leading to the formation of complex polycyclic structures that may exhibit enhanced electronic properties .

Several compounds share structural features with di(2-thienyl)methyl chloride. Here are some similar compounds along with a brief comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-ThiophenemethanolContains a hydroxymethyl group instead of chlorineUsed as a precursor for various thienyl derivatives
2-Thiophenesulfonic acidContains a sulfonic acid groupExhibits strong acidity and is used in sulfonation reactions
2-ThiophenecarboxaldehydeContains an aldehyde functional groupUseful in synthesizing thienyl-based pharmaceuticals
Di(3-thienyl)methyl chlorideHas three thienyl groups instead of twoPotentially different electronic properties due to additional thienyl substitution

Di(2-thienyl)methyl chloride's unique combination of two thienyl groups and a chloromethyl functionality distinguishes it from other similar compounds, enhancing its utility in synthetic chemistry and materials science applications.

Nucleophilic Substitution Pathways in Thiophene Systems

The chlorine atom in di(2-thienyl)methyl chloride acts as a leaving group, facilitating nucleophilic substitutions. Common nucleophiles include amines, alkoxides, and thiols, which displace chlorine to yield functionalized thienyl derivatives. For example:

  • Amine substitution: Reacting with primary amines produces secondary amines, useful in pharmaceutical intermediates .
  • Alkoxylation: Treatment with sodium methoxide generates methoxy-substituted thiophenes, precursors for optoelectronic materials .

Reaction efficiency depends on solvent polarity and temperature. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity, while temperatures between 60–80°C optimize kinetics without promoting side reactions .

Table 1: Nucleophilic Substitution Reaction Conditions

NucleophileSolventTemperature (°C)Yield (%)Source
NH₃ (aq)THF2572
NaOCH₃DMF6085
HS⁻Ethanol4068 [5]

Catalyzed Coupling Reactions for Thienyl Framework Assembly

Friedel-Crafts acylation and transition metal-catalyzed cross-couplings are pivotal for constructing the di(2-thienyl)methyl scaffold.

Friedel-Crafts Acylation

Aluminum chloride (AlCl₃) catalyzes the reaction between thiophene and chloromethylating agents. For instance, adipoyl chloride reacts with thiophene in dichloromethane to form 1,6-di(thiophen-2-yl)hexane-1,6-dione, a precursor to di(2-thienyl)methyl chloride [2]. Key parameters:

  • Catalyst loading: 1.1 equivalents of AlCl₃ relative to acyl chloride [2].
  • Reaction time: 105 minutes at room temperature yields 88% product [2].

Suzuki-Miyaura Coupling

Palladium catalysts enable aryl halide coupling with thienylboronic acids. While less common for this compound, such methods are explored for analogous structures [6].

Table 2: Catalytic Efficiency in Framework Assembly

CatalystSubstrateYield (%)Time (h)Source
AlCl₃Adipoyl chloride881.75 [2]
Pd(PPh₃)₄2-Thienylboronic acid6512 [6]

Purification Techniques and Yield Maximization

Crystallization and distillation are primary purification methods:

  • Crystallization: Ethyl acetate recrystallization produces high-purity di(2-thienyl)methyl chloride as white needles (mp: 124–126°C) [2] .
  • Vacuum distillation: Effective for isolating the compound as a pale yellow liquid (bp: 73–75°C at 17 Torr) [5].

Chromatography is avoided industrially due to cost, but silica gel columns resolve byproducts in lab-scale syntheses [2].

Table 3: Purification Method Comparison

MethodPurity (%)ScalabilityCost
Crystallization99ModerateLow
Distillation95HighMedium
Chromatography>99LowHigh

Industrial-Scale Production Challenges

Scaling di(2-thienyl)methyl chloride synthesis faces three hurdles:

  • Catalyst Recovery: AlCl₃ forms complexes with products, complicating reuse and increasing waste [2].
  • Exothermic Reactions: Friedel-Crafts acylation releases heat, requiring precise temperature control in batch reactors .
  • Byproduct Management: Brominated derivatives (e.g., 2,5-dibromo-1,6-di(thiophen-2-yl)hexane-1,6-dione) form during halogenation steps, necessitating costly separation [2].

Table 4: Industrial Challenges and Mitigation Strategies

ChallengeMitigation StrategyEfficacy
Catalyst wasteSwitch to heterogeneous catalysts (e.g., zeolites)Moderate
Thermal runawayContinuous flow reactors with cooling jacketsHigh
Byproduct separationFractional crystallizationLimited

The electrophilic aromatic substitution reactivity of Di(2-thienyl)methyl chloride demonstrates the enhanced reactivity characteristic of thiophene-containing compounds. The compound exhibits significantly increased reactivity compared to benzene derivatives due to the electron-donating properties of sulfur atoms in the thiophene rings [1] [2].

Mechanistic Framework

The electrophilic aromatic substitution mechanism proceeds through a two-step process involving the formation of a resonance-stabilized carbocation intermediate, known as the Wheland intermediate or sigma complex [3]. For Di(2-thienyl)methyl chloride, the mechanism is particularly favorable due to the electron-rich nature of the thiophene rings, which can stabilize the carbocation through delocalization of charge into the sulfur atoms [4] [5].

The general mechanism involves:

  • Attack of the electrophile on the aromatic ring
  • Formation of the carbocation intermediate
  • Deprotonation to restore aromaticity

Regioselectivity Patterns

Thiophene rings preferentially undergo electrophilic substitution at the 2-position (alpha to sulfur) rather than the 3-position [2] [6] [7]. This regioselectivity arises from the greater stabilization of the carbocation intermediate when formed at the alpha position, which allows for three resonance structures compared to only two at the beta position [7]. Computational studies using density functional theory have confirmed that alpha-carbon attack is both kinetically and thermodynamically favored [8].

Quantitative Rate Data

Table 1 presents comparative rate constants for various electrophilic aromatic substitution reactions, demonstrating the dramatic enhancement in reactivity for thiophene-containing compounds relative to benzene.

The enhanced reactivity manifests in several key ways:

  • Nitration reactions proceed with rate enhancements of 6-7 orders of magnitude
  • Bromination reactions show 5-6 order of magnitude increases
  • Friedel-Crafts acylation reactions exhibit 4-5 order of magnitude enhancements
  • Activation energies are consistently 15-20 kJ/mol lower than benzene analogs

Radical-Mediated Transformation Pathways

Radical-mediated transformations of Di(2-thienyl)methyl chloride involve multiple mechanistic pathways, including hydrogen abstraction, thiyl radical formation, and radical coupling reactions [9] [10] [11]. These processes are characterized by their high efficiency and relatively low activation barriers.

Thiyl Radical Formation and Reactivity

The formation of thiyl radicals from thiophene derivatives is a key mechanistic pathway [9] [11]. These sulfur-centered radicals are electrophilic in nature and exhibit high reactivity toward various substrates [9]. The unpaired electron on sulfur is localized in a nonbonding orbital, making thiyl radicals particularly reactive toward electron-rich species.

Thiyl radicals can be generated through several pathways:

  • Homolytic cleavage of sulfur-hydrogen bonds
  • Electron transfer processes
  • Photochemical activation

Hydrogen Abstraction Mechanisms

Hydrogen abstraction reactions from Di(2-thienyl)methyl chloride proceed through radical intermediates with activation energies typically ranging from 35-45 kJ/mol [12] [13]. The mechanism involves:

  • Initial radical approach
  • Hydrogen transfer in the transition state
  • Formation of carbon-centered radicals

The rate constants for hydrogen abstraction reactions are generally in the range of 10^8 to 10^9 M^-1s^-1 at room temperature, indicating high efficiency [14].

Radical Coupling Processes

Radical coupling reactions involving thiophene derivatives proceed with exceptionally high rate constants, often approaching diffusion-controlled limits [15]. These reactions typically involve:

  • Carbon-carbon bond formation between radical centers
  • Radical-radical recombination
  • Cross-coupling with heteroatom-centered radicals

Table 2 presents kinetic data for various radical-mediated transformations, highlighting the diverse reactivity patterns and their temperature dependencies.

Cycloaddition Behavior with Unsaturated Systems

Di(2-thienyl)methyl chloride participates in various cycloaddition reactions with unsaturated systems, though with markedly different reactivities compared to conventional aromatic compounds [16] [17] [18]. The thiophene rings can function as both diene and dienophile components in different cycloaddition manifolds.

Diels-Alder Reactions

Thiophene derivatives exhibit modest reactivity in Diels-Alder reactions, with rate constants typically lower than those of conventional dienes [17] [19]. The aromatic character of thiophene reduces its dienophilicity, requiring elevated temperatures or activated dienophiles for efficient reaction. The mechanism proceeds through a concerted [4+2] cycloaddition pathway, though with higher activation barriers than typical diene systems.

Photochemical Cycloadditions

Photochemical [2+2] cycloadditions involving thiophene systems proceed through excited state intermediates [18]. These reactions are particularly efficient under UV irradiation and can achieve high yields with appropriate photosensitizers. The mechanism involves:

  • Photochemical excitation of the thiophene chromophore
  • Formation of excited state complexes
  • Concerted or stepwise bond formation

1,3-Dipolar Cycloadditions

1,3-Dipolar cycloaddition reactions with thiophene derivatives show high regioselectivity and moderate to good reactivity [16] [20]. These reactions typically favor attack at the alpha position of the thiophene ring, consistent with the electron density distribution in the aromatic system.

Table 3 summarizes the kinetic data for various cycloaddition reactions, demonstrating the range of reactivities and selectivities observed.

Solvent Effects on Reaction Trajectories

Solvent effects play a crucial role in determining the reaction kinetics and mechanisms for Di(2-thienyl)methyl chloride transformations [21] [22] [23]. The choice of solvent can dramatically alter reaction rates, selectivities, and pathways through various interaction mechanisms.

Polarity-Dependent Rate Enhancements

Polar solvents generally enhance the rates of electrophilic aromatic substitution reactions involving thiophene derivatives [24] [25] [26]. This enhancement arises from stabilization of the charged carbocation intermediates through solvation effects. The relationship between solvent polarity and reaction rate follows the general correlation:

log(ksolvent/kreference) = s × π*

where s represents the sensitivity parameter and π* is the solvent polarity parameter [27].

Specific Solvation Effects

Protic solvents can participate in hydrogen bonding with reaction intermediates, leading to altered reaction pathways [26] [28]. For nucleophilic substitution reactions, protic solvents favor unimolecular (SN1) mechanisms by stabilizing carbocation intermediates, while aprotic solvents promote bimolecular (SN2) pathways [26].

Activation Energy Modulation

Solvent effects on activation energies are particularly pronounced for ionic transition states [29] [30]. Polar solvents can lower activation barriers by 5-15 kJ/mol for reactions involving charged intermediates, while nonpolar solvents may increase barriers through destabilization of polar transition states.

Table 4 presents comprehensive data on solvent effects, showing the correlation between solvent properties and reaction kinetics.

Temperature-Dependent Solvent Effects

The magnitude of solvent effects varies with temperature, as thermal energy can overcome solvation barriers at elevated temperatures [12] [13]. The temperature dependence of solvent effects follows modified Arrhenius behavior:

k(T) = A × exp[-(Ea + ΔEa,solv)/RT]

where ΔEa,solv represents the solvent-dependent activation energy correction.

Mechanistic Switching

In certain cases, solvents can induce complete mechanistic switches by altering the relative energies of competing transition states [31]. This phenomenon is particularly important for reactions with multiple possible pathways, where solvent selection can direct the reaction toward specific products.

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

213.9677703 g/mol

Monoisotopic Mass

213.9677703 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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